2-Iodo-4-methyl-1H-imidazole

Catalog No.
S707541
CAS No.
73746-43-7
M.F
C4H5IN2
M. Wt
208 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-4-methyl-1H-imidazole

CAS Number

73746-43-7

Product Name

2-Iodo-4-methyl-1H-imidazole

IUPAC Name

2-iodo-5-methyl-1H-imidazole

Molecular Formula

C4H5IN2

Molecular Weight

208 g/mol

InChI

InChI=1S/C4H5IN2/c1-3-2-6-4(5)7-3/h2H,1H3,(H,6,7)

InChI Key

MKYIDOKPUHVHJL-UHFFFAOYSA-N

SMILES

CC1=CN=C(N1)I

Canonical SMILES

CC1=CN=C(N1)I

2-Iodo-4-methyl-1H-imidazole is a heterocyclic compound characterized by a five-membered imidazole ring containing two nitrogen atoms and three carbon atoms. The compound features an iodine atom at the second position (C2) and a methyl group (CH₃) at the fourth position (C4) of the ring structure. This unique arrangement imparts distinctive chemical properties that may be leveraged in various scientific applications. The molecular formula of 2-Iodo-4-methyl-1H-imidazole is C₄H₄N₂I, with a molecular weight of approximately 208.00 g/mol .

Currently, there is no widely available scientific research describing a specific mechanism of action for 2-IMI.

As with any new compound, proper safety protocols should be followed when handling 2-IMI due to unknown hazard potential. Research on similar iodinated aromatic compounds suggests they may exhibit toxicity and irritating properties [].

Synthesis and Characterization:

2-Iodo-4-methyl-1H-imidazole is a heterocyclic compound containing a five-membered imidazole ring with an iodine atom at the second position and a methyl group at the fourth position. While not as widely studied as its close relative 2-methylimidazole, 2-iodo-4-methyl-1H-imidazole has been synthesized and characterized for its unique properties and potential applications. Research has described its preparation through various methods, including the reaction of 2-methylimidazole with iodine monochloride in acetic acid []. The characterization of the synthesized compound is typically achieved using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ].

Potential Applications:

The presence of the iodine atom in 2-Iodo-4-methyl-1H-imidazole introduces interesting properties for potential applications in various scientific research fields. Here are some potential areas of exploration:

  • Medicinal Chemistry: The imidazole ring is a common scaffold in many biologically active molecules. 2-Iodo-4-methyl-1H-imidazole could serve as a starting material for the synthesis of novel drug candidates, particularly due to the potential for the iodine atom to participate in various chemical reactions and interactions with biological targets.
  • Material Science: Imidazole derivatives have been explored for their potential applications in material science, such as ionic liquids and functional polymers. The unique combination of the imidazole ring and the iodine atom in 2-Iodo-4-methyl-1H-imidazole might offer interesting properties for the development of novel materials with desired functionalities.
  • Organic Chemistry: The presence of the iodine atom makes 2-Iodo-4-methyl-1H-imidazole a valuable intermediate in organic synthesis. Its reactivity allows for further functionalization through various coupling reactions, enabling the construction of more complex molecules with diverse applications [].

The reactivity of 2-Iodo-4-methyl-1H-imidazole can be attributed to the presence of the iodine atom, which can participate in nucleophilic substitution reactions. For instance, it can react with various nucleophiles to form substituted derivatives. Additionally, the imidazole ring itself is known for its ability to undergo electrophilic aromatic substitution reactions, which could lead to the formation of more complex structures or derivatives .

The synthesis of 2-Iodo-4-methyl-1H-imidazole has been described through various methods. One common approach involves the reaction of 2-methylimidazole with iodine monochloride in acetic acid, which facilitates the introduction of the iodine substituent at the C2 position. Characterization of the synthesized compound is typically performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .

Due to its unique structural properties, 2-Iodo-4-methyl-1H-imidazole has potential applications in several fields:

  • Medicinal Chemistry: As a building block for synthesizing biologically active compounds.
  • Material Science: In the development of functional materials due to its heterocyclic nature.
  • Chemical Research: As a reagent in organic synthesis for producing more complex molecules .

While specific interaction studies on 2-Iodo-4-methyl-1H-imidazole are scarce, compounds with similar imidazole structures often exhibit significant interactions with biological targets, including enzymes and receptors. Future research may explore these interactions to better understand its biological potential and therapeutic applications .

In comparing 2-Iodo-4-methyl-1H-imidazole with other similar compounds, several notable derivatives can be highlighted:

Compound NameCAS NumberKey Features
2-Iodo-1-methyl-1H-imidazole37067-95-1Contains an iodine atom at C2; methyl at C1
5-Iodo-4-methyl-1H-imidazole15813-07-7Iodine at C5; methyl at C4; different reactivity
2-Methylimidazole693-98-1No iodine; widely studied for biological activity

Uniqueness: The presence of iodine at position C2 distinguishes 2-Iodo-4-methyl-1H-imidazole from other imidazoles, potentially enhancing its reactivity and biological activity compared to non-halogenated counterparts. This unique substitution pattern may also influence its solubility and interaction profiles in biological systems .

XLogP3

1.1

Other CAS

73746-43-7

Wikipedia

2-Iodo-4-methylimidazole

Dates

Modify: 2023-08-15

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